rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide, cis: is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzamide moiety. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide, cis typically involves the following steps:
-
Formation of the Cyclopropyl Ring: : The initial step involves the formation of the cyclopropyl ring, which can be achieved through cyclopropanation reactions. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper.
-
Introduction of the Difluoromethyl Group: : The difluoromethyl group can be introduced via a difluoromethylation reaction. This can be accomplished using reagents like difluoromethyl bromide or difluoromethyl sulfone in the presence of a base.
-
Coupling with Benzamide: : The final step involves coupling the difluoromethylated cyclopropyl intermediate with benzamide. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation and difluoromethylation steps, as well as automated systems for the coupling reaction to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the benzamide moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
-
Substitution: : The difluoromethyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Nucleophiles like thiols (R-SH), amines (R-NH2)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted cyclopropyl derivatives
Scientific Research Applications
Chemistry
In chemistry, rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide, cis is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to certain natural products and pharmaceuticals makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
Medicine
In the field of medicine, this compound is explored for its potential as a therapeutic agent. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide, cis involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s difluoromethyl group and cyclopropyl ring contribute to its binding affinity and specificity, allowing it to modulate the activity of these targets effectively.
Comparison with Similar Compounds
Similar Compounds
- rac-N-[(1R,2R)-2-(fluoromethyl)cyclopropyl]benzamide
- rac-N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]benzamide
- rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide
Uniqueness
rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide, cis is unique due to its specific stereochemistry and the presence of the difluoromethyl group This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development
Properties
CAS No. |
2375250-52-3 |
---|---|
Molecular Formula |
C11H11F2NO |
Molecular Weight |
211.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.